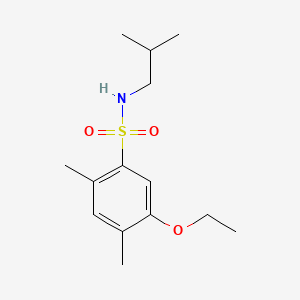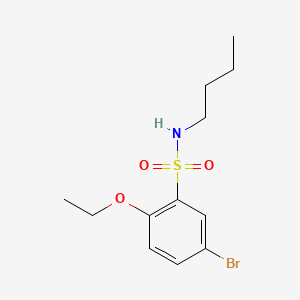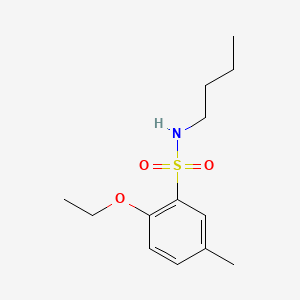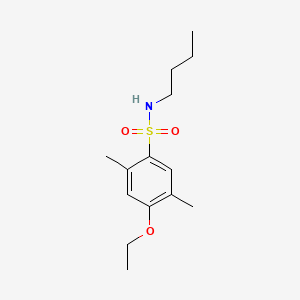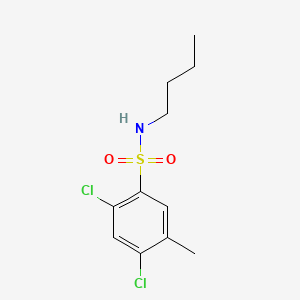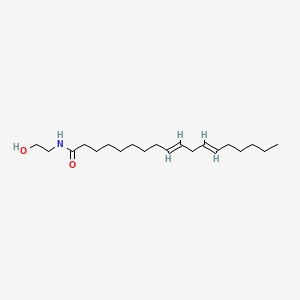
N-(2-hydroxyethyl)octadeca-9,12-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)octadeca-9,12-dienamide, also known as linoleamide MEA, is a compound with the molecular formula C20H37NO2. It is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)octadeca-9,12-dienamide typically involves the reaction of linoleic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Linoleic acid is first esterified with ethanolamine in the presence of a catalyst such as sulfuric acid.
Amidation: The esterified product is then subjected to amidation to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyethyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)octadeca-9,12-dienamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in cellular processes and as a potential bioactive molecule.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. It is known to modulate various cellular processes by:
Binding to Receptors: The compound can bind to specific receptors on cell membranes, triggering a cascade of intracellular events.
Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting metabolic pathways.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide: A similar compound with different stereochemistry.
Linoleoyl Ethanolamide: Another derivative of linoleic acid with similar properties.
Uniqueness
N-(2-hydroxyethyl)octadeca-9,12-dienamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
10015-67-5 |
|---|---|
Molekularformel |
C16H15NO2 |
Molekulargewicht |
0 |
IUPAC-Name |
(9E,12E)-N-(2-hydroxyethyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6+,10-9+ |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO |
Synonyme |
LINOLEAMIDE MEA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



